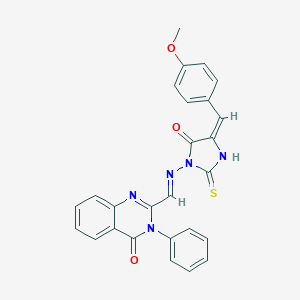
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-, also known as QM-2-3P, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mechanism Of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. However, the exact biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- are still being studied.
Advantages And Limitations For Lab Experiments
One advantage of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is its potential as a novel anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- could include investigating its potential as a combination therapy with other anticancer agents, as well as studying its effects on cancer stem cells. Additionally, further research could investigate the potential of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in other scientific research applications, such as antiviral and anti-inflammatory activities.
Synthesis Methods
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxybenzylidene)-N-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)benzohydrazide. This intermediate is then reacted with 3-phenylquinazolin-4(3H)-one in the presence of acetic acid to form 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. In anticancer research, 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also shown promising results in antimicrobial and antifungal research, inhibiting the growth of various bacteria and fungi.
properties
CAS RN |
169471-16-3 |
|---|---|
Product Name |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Molecular Formula |
C26H19N5O3S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(E)-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-19-13-11-17(12-14-19)15-22-25(33)31(26(35)29-22)27-16-23-28-21-10-6-5-9-20(21)24(32)30(23)18-7-3-2-4-8-18/h2-16H,1H3,(H,29,35)/b22-15+,27-16+ |
InChI Key |
ZLNUULMRMWEETC-QHPKCYJTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
synonyms |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



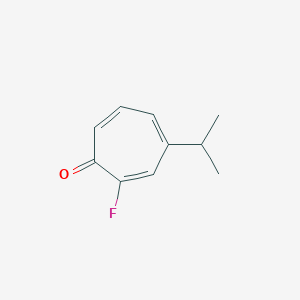
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
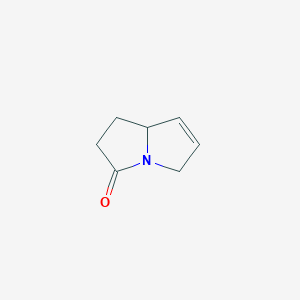
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
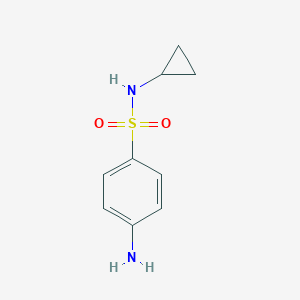

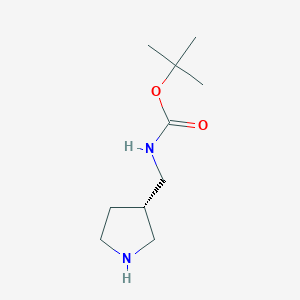
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


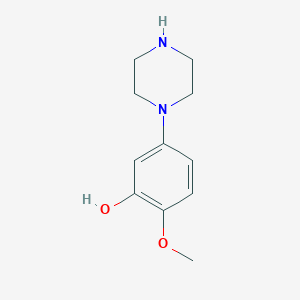
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)